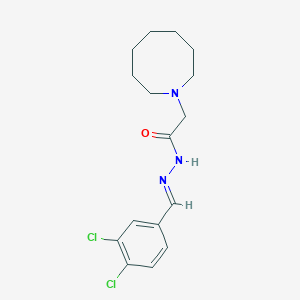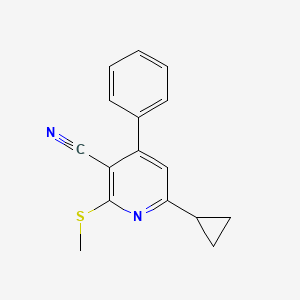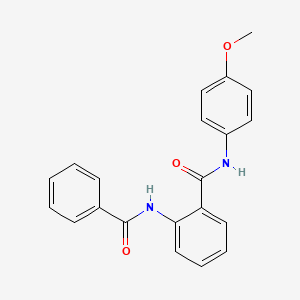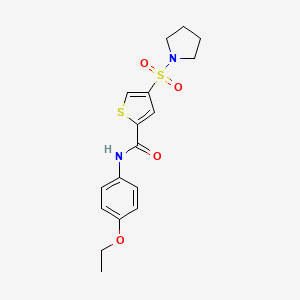![molecular formula C10H11F3N2O B5607196 1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone](/img/structure/B5607196.png)
1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves innovative methodologies, including the Brønsted base-catalyzed Pechmann-type reaction, which has been effectively applied to create 4-trifluoromethyl 2-pyrones and pyridones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate, using 2-dimethylamino pyridine (2-DMAP) as a catalyst. This method produces the desired compounds in good to excellent yields, showcasing a practical approach to synthesizing trifluoromethylated pyrones and pyridones (Yan et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using various spectroscopic techniques. X-ray diffraction structural analysis has confirmed the structure of 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole, highlighting the precision of structural characterization in understanding the molecular geometry and electronic structure of these compounds (Kanishchev et al., 2007).
Chemical Reactions and Properties
Trifluoromethyl compounds exhibit a variety of chemical reactions, including their use in the synthesis of conjugated pyrans through enamination and subsequent conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination. These processes lead to valuable photophysical properties, demonstrating the compounds' potential in the design of novel fluorophores (Obydennov et al., 2022).
Physical Properties Analysis
The physical properties, such as solvatochromism and fluorescence intensity in alcohols, are notable in enamino-substituted 4-pyrones. These compounds exhibit a strong increase in fluorescence intensity in alcohols, alongside a large Stokes shift and good quantum yield, indicating significant potential for applications in materials science (Obydennov et al., 2022).
Chemical Properties Analysis
The chemical properties of these compounds are highlighted by their reactivity in various synthesis reactions, such as the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to the production of isoflavones and other heterocyclic compounds. These reactions demonstrate the versatility and reactivity of the dimethylamino and trifluoromethyl groups in synthetic chemistry (Moskvina et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)-2-(trifluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6(16)8-7(15(2)3)4-5-14-9(8)10(11,12)13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMZPRIPCJADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B5607127.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5607137.png)
![4-(2,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5607141.png)


![1-(5-isopropyl-2-methyl-3-furoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5607172.png)

![1-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5607180.png)

![{[5-(2,5-dichlorophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5607194.png)
![(3aR*,6aR*)-2-(3-pyridinylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5607200.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5607207.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5607212.png)
![4-[(hydroxyimino)methyl]phenyl benzenesulfonate](/img/structure/B5607220.png)